molecular formula C30H35N5 B15112188 6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15112188
M. Wt: 465.6 g/mol
InChI Key: FGKVBQLOWLCDCB-UHFFFAOYSA-N
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Description

6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using strong acids or bases as catalysts.

    Introduction of Substituents: The benzyl, cyclopentylpiperazinyl, dimethyl, and phenyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides, amines, and aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which may confer distinct biological activities and properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C30H35N5

Molecular Weight

465.6 g/mol

IUPAC Name

6-benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H35N5/c1-22-27(21-24-11-5-3-6-12-24)30(34-19-17-33(18-20-34)26-15-9-10-16-26)35-29(31-22)28(23(2)32-35)25-13-7-4-8-14-25/h3-8,11-14,26H,9-10,15-21H2,1-2H3

InChI Key

FGKVBQLOWLCDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5CCCC5)C)C6=CC=CC=C6

Origin of Product

United States

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